(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
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Description
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.412. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibition
The compound has been identified as a potent inhibitor of influenza neuraminidase, an enzyme critical for the replication of the influenza virus. A study discovered a related compound, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e), showing significant inhibition of this enzyme, suggesting potential applications in flu treatment (Wang et al., 2001).
Cancer Treatment
The compound's structure is closely related to molecules that have been identified as inhibitors of Aurora kinase, a protein involved in cell division. Its inhibition could be beneficial in treating cancer. A study mentions a similar compound, (2R, 4R) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, suggesting potential cancer treatment applications (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Related compounds have shown promising results in antimicrobial activities. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated good antibacterial and antifungal activities (Hublikar et al., 2019). This implies potential applications of the compound in developing new antimicrobial agents.
Pharmaceutical Synthesis
Compounds with similar structures are used in the synthesis of various pharmaceutical molecules. A study highlighted the synthesis of pyrrolidin-2-ones and derivatives, emphasizing their role in creating biologically active molecules and medicinal compounds (Rubtsova et al., 2020).
Chiral Resolving Agents
Enantiomers of closely related compounds, such as (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, have been used as chiral resolving agents. These agents are crucial in producing optically pure compounds, which is significant in pharmaceutical synthesis (Piwowarczyk et al., 2008).
Metal-Organic Frameworks
Similar compounds have been used in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation processes. For example, reactions of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions produced different products, demonstrating the potential of these compounds in MOF synthesis (Ghosh et al., 2004).
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-10,15-16H,11-13H2,1-3H3,(H,21,22)/b10-7+/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHUCVSJCNYEV-ZHANPKHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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